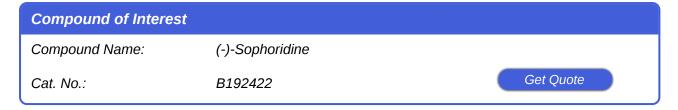


(-)-Sophoridine in Oncology: A Comparative Guide to Preclinical and Clinical Evidence

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For Researchers, Scientists, and Drug Development Professionals

(-)-Sophoridine, a quinolizidine alkaloid extracted from the plant Sophora alopecuroides, has garnered significant interest as a potential anti-cancer agent. While extensive preclinical research has demonstrated its broad-spectrum anti-tumor activities, its clinical application has been more focused. In 2005, the China Food and Drug Administration (CFDA) approved sophoridine hydrochloride injection for the treatment of malignant trophoblastic tumors, particularly for patients intolerant to standard chemotherapy.[1][2][3][4] This guide provides a comprehensive comparison of (-)-sophoridine's performance in various cancer models, supported by experimental data, to inform ongoing research and drug development efforts.

Comparative Efficacy of (-)-Sophoridine Across Cancer Types

(-)-Sophoridine has demonstrated significant anti-proliferative, pro-apoptotic, and anti-metastatic effects across a range of cancer cell lines and in vivo models. The following table summarizes key quantitative data from preclinical studies, offering a comparative overview of its efficacy.



Cancer Type	Cell Line(s)	Key Findings	IC50 Values	In Vivo Model	In Vivo Efficacy	Referenc e
Gastric Cancer	SGC7901, AGS	Inhibited proliferatio n, migration, and invasion; induced G2/M cell cycle arrest and apoptosis. Enhanced cisplatin sensitivity.	3.52 μM (SGC7901) , 3.91 μM (AGS)	N/A	N/A	[1][5]
MKN45	Inhibited proliferation and promoted apoptosis, potentially via downregulation of HMGB3 protein.	Not specified	N/A	N/A	[6]	
Lung Cancer	A549, NCI- H460	Suppresse d proliferation and colony formation; inhibited invasion and	Not specified	Lewis lung carcinoma xenograft	15 & 25 mg/kg doses significantl y inhibited tumor growth.	[1][7][8]



		migration. Enhanced cisplatin sensitivity.				
Colorectal Cancer	SW480	Significantly inhibited cell growth and induced apoptosis.	Not specified	SW480 xenograft in nude mice	15 & 25 mg/kg doses inhibited tumor growth.	[1][9]
Pancreatic Cancer	Miapaca-2, PANC-1	Induced S phase cell cycle arrest and apoptosis.	Not specified	Pancreatic cancer xenograft	Significantl y suppresse d tumor growth.	[1]
Breast Cancer	MCF-7, MDA-MB- 231	Suppresse d proliferatio n, migration, and invasion.	87.96 μM (MCF-7), 81.07 μM (MDA-MB- 231)	N/A	N/A	[10]
Liver Cancer	H22	Moderate tumor suppressio n.	1.01–3.65 μM for derivatives	H22 liver tumor model in mice	Derivatives showed tumor suppression without apparent organ toxicity.	[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following table outlines the experimental protocols from key studies on **(-)-sophoridine**.



Study Focus	Cell Lines/Animal Model	Methodology	Dosing/Conce ntration	Outcome Measures
Lung Cancer & Cisplatin Sensitivity	A549, H1299, H460 cells; BALB/c nude mice	Cell viability (MTT assay), colony formation, Transwell invasion/migratio n assays, Western blot, qPCR, in vivo ubiquitination assay, immunohistoche mistry.	In vitro: various concentrations; In vivo: subcutaneous xenograft model.	Cell proliferation, colony numbers, cell invasion/migration, protein expression (p53, Hippo pathway), tumor growth.
Gastric Cancer & β-catenin	AGS, SGC7901 cells	CCK-8 assay, EDU assay, colony formation, immunofluoresce nce, Transwell assay, flow cytometry, Western blot, siRNA transfection.	Various concentrations to determine effects on proliferation, apoptosis, and cell cycle.	Cell viability, DNA synthesis, colony numbers, cell migration/invasio n, apoptosis rates, cell cycle distribution, protein expression (ESRRG, β- catenin).
Non-Small Cell Lung Cancer & Macrophage Polarization	H460, Lewis lung cancer cells; C57BL/6 mice	Co-culture experiments, flow cytometry for cell surface markers, Western blot for signaling pathways, subcutaneous	15 or 25 mg/kg in vivo.	Macrophage polarization (M1 markers), cancer cell apoptosis, colony formation, tumor growth, Ki- 67 expression.

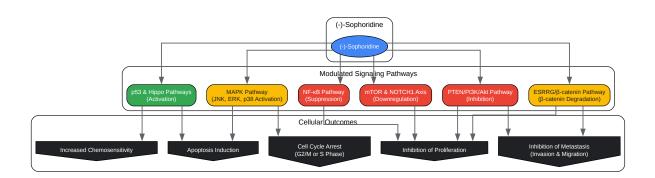


		xenograft tumor model.		
Colorectal Cancer & Apoptosis	SW480 cells; nude mice	MTT assay, apoptosis assays (Annexin V), Western blot for caspase activation, subcutaneous xenograft model.	High and low doses administered in vivo.	Cell proliferation, apoptosis rates, expression of caspase-3, -7, -9, PARP, tumor growth inhibition.

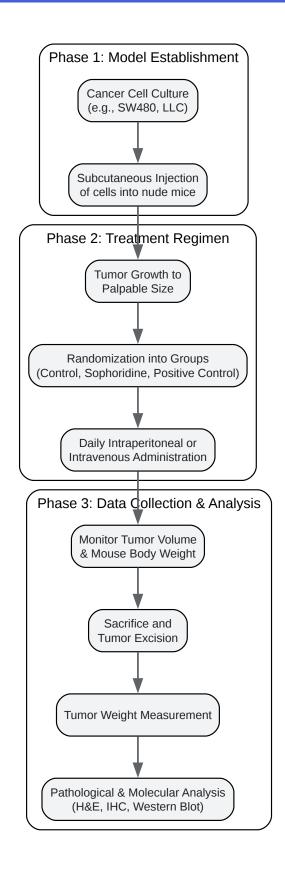
Mechanistic Insights: Signaling Pathways

The anti-cancer effects of **(-)-sophoridine** are mediated through the modulation of numerous signaling pathways. Understanding these mechanisms is key to identifying potential combination therapies and predicting patient response.









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- To cite this document: BenchChem. [(-)-Sophoridine in Oncology: A Comparative Guide to Preclinical and Clinical Evidence]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192422#meta-analysis-of-clinical-trials-involving-sophoridine-for-cancer-therapy]

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